Lobatamide C

Description

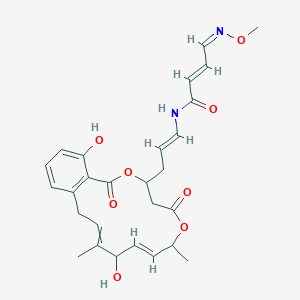

Structure

3D Structure

Properties

Molecular Formula |

C27H32N2O8 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(E,4Z)-N-[(E)-3-[(9E)-11,19-dihydroxy-8,12-dimethyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C27H32N2O8/c1-18-11-13-20-7-4-9-23(31)26(20)27(34)37-21(17-25(33)36-19(2)12-14-22(18)30)8-5-15-28-24(32)10-6-16-29-35-3/h4-7,9-12,14-16,19,21-22,30-31H,8,13,17H2,1-3H3,(H,28,32)/b10-6+,14-12+,15-5+,18-11?,29-16- |

InChI Key |

JYHIHHYYXXKTTJ-HPPATNPVSA-N |

Isomeric SMILES |

CC1/C=C/C(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)C/C=C/NC(=O)/C=C/C=N\OC)C)O |

Canonical SMILES |

CC1C=CC(C(=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)O1)CC=CNC(=O)C=CC=NOC)C)O |

Synonyms |

lobatamide C |

Origin of Product |

United States |

Confirmation of Absolute and Relative Configurations

The absolute and relative configurations of a molecule describe the precise three-dimensional arrangement of its atoms. unacademy.comslideshare.netlibretexts.org For Lobatamide C, the configuration was ultimately established through a combination of the methods described above.

Mosher ester analysis first pointed to the (S) configuration at the C15 position. bu.eduacs.org The total synthesis of Lobatamide C and its stereoisomers provided the means to assign the configurations at C8 and C11 by comparing the properties of the synthetic compounds with the natural product. nih.govnih.gov Finally, single-crystal X-ray diffraction analysis of a p-bromobenzoate derivative provided definitive, physical proof of the entire molecular architecture. bu.edunih.gov This multi-faceted approach led to the conclusive assignment of the absolute configuration of Lobatamide C as 8S, 11S, 15S. bu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| Lobatamide A |

| Lobatamide B |

| Lobatamide C |

| (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) |

| (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) |

| p-bromobenzoate |

| Glicerinaldeído |

| Ácido láctico |

Total Synthesis and Advanced Synthetic Methodologies

Strategic Approaches to Total Synthesis of Lobatamide C

The total synthesis of Lobatamide C has been achieved through several key strategic decisions that address the molecule's inherent structural complexities and chemical sensitivities.

A critical step in the convergent synthesis of Lobatamide C is the coupling of its major fragments. acs.orgnih.gov A key coupling reaction involves a base-mediated esterification between a β-hydroxy acid fragment and a salicylate (B1505791) cyanomethyl ester fragment. acs.orgnih.govacs.orgnih.govresearchgate.net This specific esterification has been a cornerstone of several synthetic routes, effectively linking the two main components of the macrocyclic core. acs.orgnih.gov The use of a cyanomethyl ester as an activated form of the salicylic (B10762653) acid portion facilitates this crucial bond formation. acs.orgnih.gov

| Coupling Partners | Reaction Type | Key Reagents | Reference |

| β-hydroxy acid and salicylate cyanomethyl ester | Base-mediated esterification | Na₂CO₃ or other bases | acs.orgnih.govacs.orgnih.gov |

| Seco acid 4 | Intramolecular Mitsunobu reaction | Not specified | bu.edu |

A common and effective strategy is the installation of the sensitive enamide side chain at a late stage of the synthesis. researchgate.netnih.govnih.govacs.org This approach prevents the potentially labile enamide moiety from being exposed to harsh reaction conditions used in the earlier steps of building the macrolide core. researchgate.netnih.gov This tactic was also employed in the synthesis of photoactivatable analogues of lobatamides, underscoring its strategic importance. nih.govacs.org The development of this route allows for the synthesis of various lobatamide analogues by modifying the side chain attached to a common core structure. researchgate.netnih.gov

To enhance synthetic efficiency, particularly for producing different members of the lobatamide family, a common intermediate strategy has been employed. The total syntheses of both Lobatamide A and Lobatamide C have been successfully accomplished starting from a shared bislactone intermediate. researchgate.netnih.govresearchgate.netkeio.ac.jp This intermediate is formed through a macrolactonization reaction. researchgate.netnih.gov Specifically, a Zhao macrolactonization under acidic conditions was used to form the common bislactone intermediate from a seco acid precursor, which proved to be unstable to basic conditions. researchgate.netnih.govresearchgate.net

Late-Stage Installation of Enamide Side Chains

Key Methodological Developments and Reactions

The pursuit of Lobatamide C's total synthesis has led to the development and application of novel chemical reactions, particularly for the formation of the unique enamide side chain.

The construction of the highly unsaturated enamide side chain required the development of specialized synthetic methods. acs.orgnih.gov A significant breakthrough was the development of a stereoselective copper(I)-catalyzed vinylic amidation. bu.edu This reaction is well-suited for installing the enamide on complex substrates late in the synthetic sequence. bu.edu

This methodology typically involves the coupling of a vinyl iodide with a primary amide in the presence of a copper(I) catalyst. researchgate.netnih.govcapes.gov.br For the synthesis of Lobatamide C, an E-iodoolefin was coupled with a primary amide using copper-mediated conditions, successfully installing the enamide side chain without scrambling the stereochemistry of the double bond. researchgate.net This copper-mediated coupling has proven to be a reliable method for forming the crucial C-N bond of the enamide. acs.orgnih.govnih.govresearchgate.netnih.gov

| Reaction | Reactants | Catalyst/Reagents | Key Feature | References |

| Vinylic Amidation | Vinyl Iodide, Primary Amide | CuTC, Cs₂CO₃ | Stereoselective formation of enamide | bu.edu |

| Vinylic Amidation | E-iodoolefin 23, Primary amide (E,E)-10 | Copper, diamine ligand 24, K₃PO₄ | Late-stage installation of side chain | researchgate.net |

| Electrophilic Enamidation | Alkyne, Dioxazolone | Copper catalyst, Schwartz reagent | Hydrozirconation followed by amidation | researchgate.net |

Macrolactonization Techniques (e.g., Mitsunobu Protocol, Zhao Macrolactonization)

The formation of the 15-membered macrocyclic dilactone is a critical step in the synthesis of Lobatamide C. Different research groups have employed various macrolactonization strategies to address this challenge.

In the first total synthesis of Lobatamide C, the Porco group utilized an intramolecular Mitsunobu reaction to form the macrolactone. nih.govacs.orgacs.orgbu.edu This classical method involves the condensation of an alcohol with a carboxylic acid using a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net This approach successfully forged the ester linkage at the C11 position to close the macrocycle. acs.org

More recently, in a 2024 synthesis of Lobatamides A and C, the Sato group encountered challenges with the instability of the seco-acid precursor, which readily decomposed in the presence of even weak bases. researchgate.netresearchgate.netnih.gov To circumvent this issue, they employed the Zhao macrolactonization. researchgate.netresearchgate.netnih.gov This method proceeds under acidic conditions, successfully forming the desired bislactone intermediate from a highly unstable seco acid via an α-acyloxyenamide. researchgate.netresearchgate.netnih.gov Another ynamide-mediated macrolactonization, also developed by Zhao, has been noted for its ability to proceed with minimal epimerization, offering a user-friendly protocol for constructing complex macrolactones. core.ac.uk

Table 1: Comparison of Macrolactonization Techniques in Lobatamide C Synthesis

| Technique | Key Reagents | Reaction Conditions | Significance in Lobatamide C Synthesis | Reference |

|---|---|---|---|---|

| Mitsunobu Protocol | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) | Neutral | Utilized in the first total synthesis to form the C11 ester linkage and close the macrocycle. | nih.govacs.orgacs.orgbu.edu |

| Zhao Macrolactonization | Ynamide, TsOH·H₂O | Acidic | Overcame the instability of the seco-acid precursor by enabling cyclization under acidic conditions in a recent total synthesis. | researchgate.netresearchgate.netnih.govkeio.ac.jp |

Stereoselective Construction of Key Fragments (e.g., Hydroboration of Allene)

The precise construction of key fragments with the correct stereochemistry is fundamental to the total synthesis of Lobatamide C. A notable example is the stereoselective synthesis of the allylic aryl moiety containing a trisubstituted Z-olefin. researchgate.netresearchgate.net

In the synthetic route developed by Sato and colleagues, this was achieved through the hydroboration of a 1,1-disubstituted allene (B1206475). researchgate.netresearchgate.netnih.gov The stereochemical outcome of the hydroboration was found to be highly dependent on the choice of the borane (B79455) reagent. researchgate.net

Kinetic Control: Using a sterically bulky reagent like disiamylborane (B86530) ((Sia)₂BH) resulted in the kinetic (Z)-allylic alcohol with almost complete selectivity (85% yield). researchgate.net The large size of the borane reagent and the triisopropylsilyl (TIPS) protecting group on the allene substrate prevented subsequent 1,3-allylic rearrangements that would lead to the thermodynamically favored E-isomer. researchgate.net

Thermodynamic Control: In contrast, when a less sterically hindered borane, 9-borabicyclo[3.3.1]nonane (9-BBN), was used, the reaction yielded the thermodynamically stable (E)-allylic alcohol as the major product. researchgate.net

This stereodivergent approach, allowing access to both Z and E isomers from the same allene starting material, represents a powerful tool for constructing trisubstituted olefins, a common challenge in organic synthesis. researchgate.netresearchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Migita-Kosugi-Stille)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been instrumental in assembling the carbon skeleton of Lobatamide C. researchgate.netnih.gov

The Migita-Kosugi-Stille coupling was employed in Sato's total synthesis to connect the (Z)-allylic alcohol fragment with an aryl stannane. researchgate.netresearchgate.netnih.gov This reaction, which couples an organotin compound with an organic halide or triflate, proved challenging due to potential isomerization of the Z-olefin to the more stable E-isomer via a π-allylic palladium intermediate. researchgate.netwikipedia.org Careful optimization of the reaction conditions was necessary to preserve the desired Z-geometry of the double bond. researchgate.net

In a different approach, a formal synthesis of Lobatamides A and C utilized the Suzuki-Miyaura coupling . acs.orgnih.govacs.org This versatile reaction couples an organoboron species with an organic halide. acs.orgwikipedia.org In this synthesis, a vinyl borate (B1201080) was coupled with a salicylic acid derivative to construct the key fragment containing the (Z)-trisubstituted olefin. acs.org The Suzuki-Miyaura reaction is widely recognized for its mild conditions and high functional group tolerance.

Hydrozirconation-Iodination and Copper-Mediated Coupling

A key challenge in synthesizing Lobatamide C and related natural products is the late-stage installation of the delicate enamide side chain. researchgate.netacs.orgacs.org A convergent strategy that attaches this side chain near the end of the synthesis is highly desirable. researchgate.net

Sato's group developed a successful late-stage installation sequence starting with a terminal alkyne on the bislactone core. researchgate.netresearchgate.netnih.gov This involved a two-step process:

Hydrozirconation-Iodination: The terminal alkyne was first treated with the Schwartz reagent (Cp₂Zr(H)Cl) in a hydrozirconation reaction. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org The resulting vinylzirconium intermediate was then quenched with iodine to stereoselectively produce a vinyl iodide. researchgate.netrsc.org

Copper-Mediated Coupling: The vinyl iodide then underwent a copper-mediated coupling reaction with a primary amide to form the final enamide side chain. researchgate.netresearchgate.netnih.gov This transformation proceeded successfully even in the presence of the sensitive bislactone framework, demonstrating the mildness and utility of the method. researchgate.net

Earlier work by the Porco group also developed a copper(I)-catalyzed vinylic amidation method to construct the enamide side chain, highlighting the importance of copper-mediated reactions for this purpose. nih.govacs.orgbu.eduacs.orgnih.gov

Formal Syntheses and Alternative Synthetic Routes

Beyond the completed total syntheses, formal syntheses provide alternative and often innovative pathways to key intermediates. A formal synthesis of Lobatamides A and C was reported, achieving an alternative route to an advanced intermediate from Sato's synthesis. acs.orgnih.govacs.orgacs.org

This route featured two key steps:

A palladium-catalyzed Suzuki-Miyaura coupling to create a salicylic acid derivative with the necessary (Z)-olefin. acs.orgnih.govacs.org

A Nozaki-Hiyama-Takai-Kishi (NHTK) reaction to construct the 15-membered dilactone core. acs.orgnih.govacs.org

The use of the NHTK reaction for macrocyclization at a late stage is a significant innovation. acs.org It forges a carbon-carbon bond while simultaneously creating the unstable bisallylic alcohol moiety, demonstrating its potential as a powerful tool for synthesizing complex and unstable macrolactones. acs.orgacs.org

Challenges and Innovations in Complex Macrolactone Synthesis

The synthesis of Lobatamide C has highlighted several persistent challenges in the construction of complex macrolactones and has spurred significant innovation.

Key Challenges:

Precursor Instability: The seco-acid precursor required for macrolactonization proved to be highly unstable, particularly to basic conditions. researchgate.netresearchgate.netnih.gov

Stereocontrol: Achieving high stereoselectivity in the formation of trisubstituted olefins and during coupling reactions is a significant hurdle. researchgate.net

Sensitive Functional Groups: The presence of a labile bisallylic alcohol and a sensitive enamide side chain requires the development of mild reaction conditions for late-stage transformations. acs.orgacs.orgresearchgate.net

Key Innovations:

Novel Macrolactonization Conditions: The application of the Zhao macrolactonization under acidic conditions provided a robust solution to the instability of the seco-acid precursor. researchgate.netresearchgate.net

Late-Stage Macrocyclization: The use of the NHTK reaction for late-stage C-C bond formation and macrocyclization offers a novel strategy for completing the synthesis of unstable macrolides. acs.org

Convergent and Flexible Synthesis: The development of a synthetic route that allows for the late-stage installation of the enamide side chain enables greater flexibility and provides a platform for generating diverse analogues for biological studies. researchgate.netkeio.ac.jp

Stereodivergent Methods: The use of reagent-controlled hydroboration of allenes to selectively generate either Z or E olefins provides a powerful and flexible method for fragment construction. researchgate.net

These advancements not only enabled the successful synthesis of Lobatamide C but also contributed valuable new methodologies to the broader field of organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| 9-borabicyclo[3.3.1]nonane (9-BBN) | Borane Reagent |

| Diethyl azodicarboxylate (DEAD) | Reagent |

| Disiamylborane ((Sia)₂BH) | Borane Reagent |

| Lobatamide A | Natural Product |

| Lobatamide C | Natural Product |

| Schwartz reagent (Cp₂Zr(H)Cl) | Organozirconium Compound |

| Triphenylphosphine (PPh₃) | Reagent |

Biological Activity and Mechanistic Investigations

Cellular and Subcellular Effects of V-ATPase Modulation

Lobatamide C, as a potent inhibitor of V-ATPase, directly impacts the acidification of various intracellular organelles, such as endosomes and lysosomes. researchgate.net The V-ATPase is the primary proton pump responsible for establishing and maintaining the low pH of these compartments, which is crucial for their proper function. biologists.comcsic.es Inhibition of V-ATPase by Lobatamide C leads to a disruption of this proton gradient, resulting in the alkalinization of the luminal pH of these organelles. researchgate.net

The acidification of late endosomes and lysosomes can be monitored using pH-sensitive fluorescent probes, such as LysoTracker dyes or ratiometric indicators like dextran-conjugated fluorescein. researchgate.net Studies with other V-ATPase inhibitors have demonstrated a time-dependent increase in intra-lysosomal pH upon treatment. researchgate.net This failure to maintain an acidic internal environment has profound consequences for cellular processes that are dependent on low pH, including the enzymatic degradation of macromolecules and the dissociation of ligands from their receptors. biologists.comcsic.es

The proper functioning of membrane trafficking and vesicular transport pathways is critically dependent on the acidic environment of endosomes and lysosomes. csic.es By inhibiting V-ATPase and disrupting intraorganellar acidification, Lobatamide C can significantly influence these processes. The acidic lumen of endosomes is necessary for the sorting of internalized cargo and the dissociation of receptor-ligand complexes, allowing receptors to be recycled back to the plasma membrane. biologists.comcsic.es

The inhibition of V-ATPase by compounds like Lobatamide C has been shown to modulate several key pathways involved in cancer progression, including angiogenesis, apoptosis, cell proliferation, and tumor metastasis.

Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is often stimulated by the acidic tumor microenvironment. While direct studies on Lobatamide C's anti-angiogenic mechanism are limited, the inhibition of V-ATPase can potentially disrupt this process by altering the extracellular pH and interfering with signaling pathways that promote blood vessel growth.

Apoptosis: V-ATPase inhibitors, including the class to which Lobatamide C belongs, are known to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov The mechanism often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of a cascade of caspases, such as caspase-3 and caspase-9. abcam.cnwikipedia.org This leads to the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), and ultimately results in cell death. nih.gov

Cell Proliferation: By inhibiting V-ATPase, Lobatamide C can arrest the cell cycle, thereby inhibiting cell proliferation. nih.govnih.gov Studies with related compounds have shown that V-ATPase inhibition can lead to an arrest in the G1 phase of the cell cycle. researchgate.net This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. nih.gov

Tumor Metastasis: The acidic tumor microenvironment, partly maintained by V-ATPases on the plasma membrane of cancer cells, is thought to facilitate tumor invasion and metastasis by promoting the activity of proteases that degrade the extracellular matrix. By inhibiting V-ATPase, Lobatamide C may help to reduce the acidity of the tumor microenvironment, thereby potentially inhibiting the metastatic spread of cancer cells. researchgate.net

Lobatamide C and other V-ATPase inhibitors have been shown to have a significant impact on the Wnt signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer. The secretion of Wnt proteins, such as WNT3A, requires the function of a carrier protein called Wntless (WLS). nih.govnih.gov The release of WNT3A from the WLS complex within secretory vesicles is a pH-dependent process that requires vacuolar acidification. nih.govnih.gov

Inhibition of V-ATPase by compounds including lobatamide leads to a failure in the dissociation of the WNT3A-WLS complex. nih.govresearchgate.net This results in the intracellular accumulation of the WNT3A-WLS complex and its trapping at the plasma membrane, thereby inhibiting the secretion of functional WNT3A and downstream Wnt signaling. nih.gov This disruption of the Wnt pathway is a key molecular consequence of V-ATPase inhibition by Lobatamide C.

Mechanistic Insights into Modulation of Angiogenesis, Apoptosis, Cell Proliferation, and Tumor Metastasis Pathways

Preclinical and Research Model Studies on V-ATPase Inhibition

Preclinical studies have been essential in characterizing the V-ATPase inhibitory activity of Lobatamide C and its potential as an anticancer agent.

In Vitro Enzyme Inhibition: Synthetic Lobatamide C and its simplified analogues have been evaluated for their ability to inhibit V-ATPase activity using membrane preparations from bovine chromaffin granules. nih.govnih.gov These assays have confirmed the potent inhibitory activity of Lobatamide C in the nanomolar range and have helped to identify the key structural features required for its activity, such as the salicylate (B1505791) phenol (B47542) and the enamide group. nih.govnih.gov

Cell-Based Assays (NCI-60 Screen): Lobatamides, including Lobatamide A, have been tested in the National Cancer Institute's 60-human tumor cell line (NCI-60) screen. acs.orggoogle.com The results showed a characteristic pattern of differential cytotoxicity. acs.org A key finding from these screens was that the cytotoxicity profile of the lobatamides showed a high correlation with those of other known V-ATPase inhibitors like the bafilomycins and concanamycins when analyzed using the COMPARE algorithm. acs.orgclue.io This provided early and strong evidence that the lobatamides act via a similar mechanism of action, targeting the V-ATPase. acs.orgresearchgate.net

Xenograft Models: While specific xenograft studies for Lobatamide C are not widely reported in the available literature, patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are standard preclinical tools for evaluating the in vivo efficacy of anticancer compounds. nih.govnih.govuin-alauddin.ac.id These models, where human tumors are grown in immunodeficient mice, would be the logical next step to assess the antitumor activity of Lobatamide C in a whole-animal system. nih.govnih.govuin-alauddin.ac.id

In vitro Studies with Isolated Enzyme Systems (e.g., bovine chromaffin granule membrane V-ATPase)

Lobatamide C and its synthetic stereoisomers have been evaluated for their inhibitory effects on vacuolar-type H+-ATPases (V-ATPases) using isolated enzyme systems. acs.orgnih.gov A primary model for these investigations is the V-ATPase derived from bovine chromaffin granule membranes. acs.orgacs.org These studies have demonstrated that Lobatamide C is a potent inhibitor of this enzyme. acs.org

Research has shown that specific structural features of the lobatamide scaffold are crucial for its V-ATPase inhibitory activity. The salicylate phenol, the enamide NH, and the ortho-substitution of the salicylate ester have been identified as important for potent inhibition. acs.orgbu.eduresearchgate.net For instance, methylated analogues of Lobatamide C, where the free phenol and enamide NH are modified, exhibit significantly reduced activity against V-ATPase. acs.org This highlights the necessity of these functional groups for the compound's interaction with the enzyme. acs.orgresearchgate.net

Comparative studies of Lobatamide C and its stereoisomers have provided further insight into the structure-activity relationship. Synthetic Lobatamide C and its C15 epimer both show potent, nanomolar-level inhibition of bovine V-ATPase. acs.org However, isomers with an altered stereochemistry at the C11 position display lower, though still significant, activity. acs.org This suggests that the stereoconfiguration of the macrolide ring influences the compound's binding affinity and inhibitory potency. acs.org Simplified acyclic analogues of Lobatamide C have also been synthesized and evaluated, confirming the critical role of the salicylate ring and the enamide group for activity. researchgate.net While a macrodilactone analogue showed good V-ATPase inhibition, it did not reach the nanomolar potency of Lobatamide C, indicating that the specific ring size and substitution pattern of the macrolactone are critical for high-potency inhibition. acs.org

The lobatamides, along with the related salicylihalamides, are recognized as a class of natural products that selectively inhibit mammalian V-ATPases with high potency. bu.edunih.govresearchgate.net This contrasts with other V-ATPase inhibitors like the bafilomycin/concanamycin class, which inhibit all eukaryotic V-ATPases, and the chondropsin class, which shows a preference for fungal V-ATPases over mammalian ones. nih.gov

Table 1: Inhibitory Activity of Lobatamide C and its Stereoisomers against Bovine Chromaffin Granule Membrane V-ATPase

| Compound | Stereochemistry (C8, C11, C15) | IC₅₀ (nM) |

|---|---|---|

| Lobatamide C (27a) | S, S, S | 2.1 |

| C15 epimer (27b) | S, S, R | 3.6 |

| C11 epimer (27c) | S, R, S | 20 |

| C11, C15 epimer (27d) | S, R, R | 21 |

Data sourced from Shen et al., 2003. acs.org

Cellular Assays and Phenotypic Analysis

The biological activity of Lobatamide C has been characterized through various cellular assays, primarily focusing on its cytotoxic effects. The lobatamides were evaluated in the National Cancer Institute's (NCI) 60-cell line screen, a broad panel of human tumor cell lines used to identify potential anticancer agents. acs.orgresearchgate.net

In these screens, the differential cytotoxicity profiles of the lobatamides showed a high correlation with another class of V-ATPase inhibitors, the salicylihalamides. acs.org This similarity in the pattern of activity across the 60 cell lines suggested a common mechanism of action, which was later confirmed to be the inhibition of V-ATPase. nih.govresearchgate.netresearchgate.net The mean-graph profiles derived from this testing did not correlate with those of standard anticancer agents in the NCI database at the time, indicating that the lobatamides represented a new mechanistic class of cytotoxic compounds. acs.orgresearchgate.net

Further cellular assays demonstrated that Lobatamide A, a closely related compound, preferentially inhibited the growth of oncogene-transformed cell lines when compared to their non-transformed counterparts. researchgate.net This phenotype is consistent with the known role of V-ATPases in cancer biology. V-ATPases are often expressed on the plasma membranes of tumor cells, where they contribute to the acidification of the tumor microenvironment, a condition that favors tumor invasion and metastasis. acs.orgspandidos-publications.com Inhibition of this proton-pumping activity can disrupt these processes and lead to cell death. spandidos-publications.com The cytotoxic phenotype observed for lobatamides in cellular assays is therefore a direct consequence of their potent and selective inhibition of V-ATPase. bu.edunih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Lobatamide C Analogues and Stereoisomers

The total synthesis of Lobatamide C has been a crucial achievement, not only for confirming its absolute stereochemistry but also for providing a platform to generate analogues for SAR studies. bu.edunih.gov Researchers have successfully synthesized Lobatamide C, along with three of its stereoisomers, to investigate the impact of stereochemistry on its biological function. acs.orgnih.gov The stereochemical assignments at positions C8, C11, and C15 were determined through comparative analysis of these synthetic stereoisomers and by X-ray crystallography of a derivative. acs.orgnih.gov

A key strategy in the synthesis of Lobatamide C and its analogues has been the development of a copper(I)-mediated enamide formation methodology. acs.orgnih.gov This has been instrumental in constructing the highly unsaturated enamide side chain, a critical feature of the natural product. acs.org Another pivotal step involves a base-mediated esterification to couple a β-hydroxy acid with a salicylate (B1505791) cyanomethyl ester, forming a key fragment of the molecule. acs.orgnih.gov

Beyond stereoisomers, a range of simplified analogues have been designed and synthesized to probe the importance of different structural components. bu.eduacs.org This includes the creation of acyclic analogues, which have provided valuable insights into the minimal structural requirements for V-ATPase inhibition. researchgate.net The synthesis of these varied structures has enabled a systematic evaluation of how modifications to the macrolactone ring, the salicylate moiety, and the enamide side chain affect the compound's inhibitory activity. bu.eduacs.org

Identification of Critical Pharmacophoric Elements for V-ATPase Inhibition

Through the evaluation of synthetic analogues, researchers have pinpointed several structural features of Lobatamide C that are critical for its potent inhibition of V-ATPase. acs.orgacs.orgresearchgate.net These key pharmacophoric elements are essential for the molecule's biological activity. biologists.comresearchgate.net

Role of the Salicylate Phenol (B47542)

The phenolic hydroxyl group on the salicylate ring is a crucial element for the V-ATPase inhibitory activity of Lobatamide C. acs.orgresearchgate.netacs.orgresearchgate.net SAR studies have consistently demonstrated that the presence of this phenol is important for potent inhibition. bu.edubiologists.com Its removal or modification often leads to a significant decrease in biological activity, highlighting its role in the interaction with the V-ATPase enzyme complex.

Significance of Ortho-Substitution of the Salicylate Ester

The substitution pattern of the salicylate ester, specifically the ortho-positioning of the ester linkage relative to the phenolic hydroxyl group, is a significant determinant of V-ATPase inhibitory activity. acs.orgresearchgate.netacs.orgresearchgate.net Analogues lacking this specific substitution pattern generally exhibit reduced potency. bu.edubiologists.com This structural arrangement likely plays a role in maintaining the correct conformation of the molecule for optimal binding to the V-ATPase target.

Influence of the Macrolactone Ring Size

The size of the macrolactone ring in Lobatamide C and related compounds can influence their biological activity. rsc.org While the macrolactone itself appears to be less sensitive to structural changes compared to the salicylate and enamide portions, its size is not without consequence. rsc.org The ring structure serves as a scaffold to correctly orient the critical pharmacophoric elements for interaction with the V-ATPase. uni-osnabrueck.de The difficulty in synthesizing medium-sized lactone rings (8-11 atoms) due to ring strain suggests that the larger macrolactone of Lobatamide C provides a more stable and favorable conformation. acs.org

Exploration of Structural Modifications

A variety of structural modifications have been explored to further delineate the SAR of Lobatamide C and to develop novel V-ATPase inhibitors. bu.eduacs.orgacs.org These modifications have provided a deeper understanding of the structural requirements for activity.

Notably, the synthesis of acyclic salicylate enamide analogues has demonstrated that the macrocyclic ring, while influential, is not an absolute requirement for V-ATPase inhibition. bu.edu Two acyclic analogues, in particular, were identified as potent inhibitors of bovine chromaffin granule membrane V-ATPase, with IC50 values in the nanomolar range (60 nM and 100 nM). bu.edu This finding opens up possibilities for the design of simpler, more synthetically accessible V-ATPase inhibitors.

Further studies have also explored modifications to the enamide side chain, which is known to be a crucial element for the biological activity of this class of natural products. researchgate.net The development of synthetic routes that allow for late-stage installation of the enamide side chain facilitates the creation of a diverse range of analogues for continued SAR investigations. researchgate.net

Synthesis and Evaluation of Acyclic Analogues

In an effort to probe the intricate binding of lobatamides to mammalian V-ATPase, researchers have designed and synthesized a series of acyclic analogues. researchgate.netnih.gov These analogues were developed based on a simplified acyclic structure that retains the core salicylate enamide moiety, which was identified as crucial for activity. researchgate.netbu.edu

One study focused on the creation of photoactivatable acyclic analogues that incorporated benzophenone (B1666685) photoaffinity labels. nih.gov The synthesis of these compounds involved late-stage installation of the enamide side chain and a tandem deallylation/amidation process. nih.gov Evaluation of a key simplified acyclic analogue (referred to as analogue 2 in the study) demonstrated potent inhibition of bovine clathrin-coated vesicle V-ATPase, with an IC50 value of 10 nM. nih.gov This finding confirmed that the macrocyclic ring is not an absolute requirement for potent V-ATPase inhibition and that acyclic structures can maintain significant activity. researchgate.netnih.gov

Further investigation into acyclic salicylate enamides uncovered two additional potent inhibitors of bovine chromaffin granule membrane V-ATPase, designated as compounds 6 and 7, with IC50 values of 100 nM and 60 nM, respectively. bu.edu The synthesis and evaluation of these acyclic derivatives have been instrumental in confirming the importance of the salicylate ring and the enamide group for biological activity. researchgate.net

| Compound/Analogue | Target | IC50 Value |

| Acyclic Analogue 2 | Bovine clathrin-coated vesicle V-ATPase | 10 nM |

| Acyclic Analogue 6 | Bovine chromaffin granule membrane V-ATPase | 100 nM |

| Acyclic Analogue 7 | Bovine chromaffin granule membrane V-ATPase | 60 nM |

Truncated and Simplified Analogues

The structural simplification of lobatamide C has been a key strategy to identify the minimal pharmacophore required for its potent biological effects. rsc.orgscribd.com This approach involves truncating or simplifying the complex structure to its essential components. rsc.org For the lobatamides, this meant focusing on analogues that retained the common benzolactone core and the highly unsaturated enamide side chain. scribd.com

Synthetic lobatamide C, along with its stereoisomers and various simplified analogues, were evaluated for their ability to inhibit bovine chromaffin granule membrane V-ATPase. acs.orgnih.gov Simplified analogues, such as compound 57 from one study, were found to inhibit the enzyme with modest activity. acs.org A more significant finding was that the eight-membered ring isomer of lobatamide C (analogue 56) exhibited significantly reduced activity, highlighting the importance of the 15-membered macrocyclic ring for optimal potency. acs.org

The total synthesis of lobatamide C and its stereochemical isomers has been crucial for these SAR studies. nih.govacs.org By comparing the activity of synthetic lobatamide C (27a) with its C15 epimer (27b) and its 11R isomers (27c, 27d), researchers could delineate the stereochemical requirements for inhibition. acs.org

| Compound/Analogue | Description | Target | IC50 Value |

| Lobatamide C (27a) | Natural Stereochemistry | Bovine V-ATPase | 2.1 nM |

| Analogue 27b | C15 epimer of Lobatamide C | Bovine V-ATPase | 3.6 nM |

| Analogue 27c | 11R isomer | Bovine V-ATPase | 20 nM |

| Analogue 27d | 11R isomer | Bovine V-ATPase | 21 nM |

| Analogue 56 | Eight-membered ring isomer | Bovine V-ATPase | Reduced activity |

| Analogue 57 | Simplified analogue | Bovine V-ATPase | Modest activity |

Correlation of Structural Features with Inhibitory Potency and Selectivity

Through the systematic synthesis and evaluation of lobatamide C and its analogues, several key structural features have been identified as critical for potent and selective V-ATPase inhibition. biologists.combu.edunih.gov

The enamide side chain is known to play a crucial role in the biological activity of these natural products. researchgate.net Specifically, the enamide NH group has been shown to be important for V-ATPase inhibitory activity. researchgate.netbiologists.combu.edu This was determined through the evaluation of simplified analogues where this functional group was modified. researchgate.net

The salicylate portion of the molecule is another critical determinant of potency. researchgate.netbu.edu The salicylate phenol and the ortho-substitution of the salicylate ester are key features for the inhibition of V-ATPase. biologists.combu.edunih.gov The necessity of these features was confirmed through the synthesis and testing of simplified analogues that lacked them. researchgate.net

Stereochemistry within the macrocycle also significantly influences inhibitory potency. acs.org Synthetic lobatamide C (with 8S, 11S, 15S configuration) and its C15 epimer both exhibit potent inhibition (IC50 values of 2.1 nM and 3.6 nM, respectively). acs.org However, isomers with the 11R configuration showed a notable decrease in activity (IC50 values of 20 and 21 nM), indicating that the stereochemistry at the C11 position is important for high-affinity binding to V-ATPase. acs.org The size of the macrocyclic ring is also a factor, as an eight-membered ring isomer of lobatamide C had significantly diminished activity compared to the natural 15-membered ring structure. acs.org

Collectively, these SAR studies establish that the potent inhibitory activity of lobatamide C derives from a combination of the enamide side chain, the specific functionalities of the salicylate ring, and the stereochemical configuration and size of the macrolactone ring. acs.orgnih.govresearchgate.net

Future Research Directions and Unexplored Avenues in Lobatamide C Research

Development of Isoform-Specific V-ATPase Inhibitors

Vacuolar-type H+-ATPases (V-ATPases) are multisubunit proton pumps essential for acidifying various intracellular compartments and, in some specialized cells, the extracellular environment. nih.govbiologists.com In humans, the existence of multiple isoforms for several V-ATPase subunits (e.g., the 'a' subunit has four isoforms: a1, a2, a3, and a4) allows for differential localization and function across various tissues. jst.go.jpscholaris.ca For instance, V-ATPases containing the a3 isoform are crucial for bone resorption by osteoclasts, while the a4 isoform is vital in renal acid-base balance. jst.go.jp

The classical V-ATPase inhibitors, such as bafilomycin and concanamycin, exhibit broad-spectrum activity, leading to significant toxicity that has precluded their therapeutic use. nih.govresearchgate.net Lobatamide C belongs to the benzolactone enamide class of V-ATPase inhibitors, which have been shown to selectively inhibit mammalian V-ATPases over those found in fungi. nih.govbiologists.com This inherent selectivity provides a promising starting point for developing inhibitors with even greater precision.

Future research will focus on leveraging the total synthesis of Lobatamide C to create a diverse library of analogues. nih.govnih.gov The goal is to develop congeners that can selectively target specific V-ATPase isoforms. researchgate.net Understanding the structural basis of how benzolactone enamides interact with the V-ATPase complex is critical. It is hypothesized that these inhibitors bind at the interface of subunit 'a' and the c-ring rotor. scholaris.ca By systematically modifying the macrolide core and the enamide side chain of Lobatamide C, it may be possible to exploit the subtle structural differences between the 'a' subunit isoforms to achieve the desired specificity. scholaris.canih.gov The successful development of an isoform-specific inhibitor, for example one that selectively targets the osteoclast V-ATPase, could lead to a new class of therapeutics for osteoporosis with a much-improved safety profile. nih.govscholaris.ca

| V-ATPase Subunit 'a' Isoform | Primary Location/Function | Potential Therapeutic Target For |

| a1 (ATP6V0A1) | Ubiquitous; general "housekeeping" | Cancer (broadly) |

| a2 (ATP6V0A2) | Ubiquitous; enriched in the brain | Neurological disorders |

| a3 (ATP6V0A3) | Osteoclasts, pancreatic β-cells | Osteoporosis, Diabetes |

| a4 (ATP6V0A4) | Kidney intercalated cells | Renal diseases |

Investigation of Undiscovered Biological Pathways Modulated by Lobatamide C Analogues

While the primary identified target of Lobatamide C is the V-ATPase, it is common for complex natural products to interact with multiple cellular targets and modulate various biological pathways. researchgate.netpensoft.net The unique structural architecture of Lobatamide C makes it a valuable chemical probe for exploring cellular biology beyond V-ATPase inhibition. Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, has become a powerful tool for drug discovery and for uncovering novel mechanisms of action. nih.govresearchgate.net

Future work will involve using simplified and strategically modified analogues of Lobatamide C in high-content screening campaigns. acs.org By observing the cellular responses—such as changes in morphology, cell cycle arrest, or induction of apoptosis—researchers can identify unexpected biological activities. acs.org For example, analogues of other marine natural products have been shown to modulate critical signaling pathways like JAK/STAT3 and p53. acs.org A similar approach with Lobatamide C derivatives could reveal its influence on pathways involved in cancer metastasis, immune response, or cellular metabolism, which may or may not be directly linked to V-ATPase inhibition. pensoft.netresearchgate.net Once a novel phenotype is identified, target deconvolution techniques, including proteomics and genomics, will be essential to pinpoint the new molecular targets and fully characterize the mechanism of action. nih.gov This avenue of research could significantly broaden the therapeutic potential of the lobatamide scaffold.

Advanced Synthetic Strategies for Complex Natural Product Analogues

The structural complexity of Lobatamide C, which features a 15-membered macrolide ring, multiple stereocenters, and a labile enamide side chain, presents a significant synthetic challenge. bu.edumdpi.com However, this complexity also offers numerous opportunities for chemical modification. The total syntheses of Lobatamide C and other related macrolides have provided robust platforms for generating analogues. nih.govacs.orgacs.org Future research will focus on employing more advanced and efficient synthetic strategies to rapidly build diverse libraries of these complex molecules.

Key strategic innovations include:

Late-Stage Diversification: Synthetic routes are being designed to allow for the introduction of key functional groups in the final steps of the synthesis. researchgate.net For Lobatamide C, the late-stage installation of the enamide side chain is crucial, as this moiety is vital for V-ATPase inhibition and can be readily varied to probe structure-activity relationships (SAR). researchgate.netnih.gov

Convergent Assembly: Instead of a linear step-by-step approach, convergent syntheses involve preparing complex fragments of the molecule separately and then coupling them together. This strategy, employed in the synthesis of Lobatamide C, dramatically increases efficiency and allows for the modular substitution of building blocks to create analogues. bu.edunih.gov

Innovative Chemical Reactions: The development of novel reactions, such as copper(I)-catalyzed vinylic amidation for enamide synthesis or Anion Relay Chemistry (ARC) for constructing key structural motifs, provides powerful new tools for accessing previously difficult-to-make analogues. bu.eduacs.org

These advanced synthetic platforms will be instrumental in producing a wide array of Lobatamide C analogues, enabling comprehensive SAR studies and the optimization of its biological activity. researchgate.netku.edu

| Synthetic Strategy | Application in Lobatamide C Analogue Synthesis | Reference |

| Late-Stage Functionalization | Enables diversification of the crucial enamide side chain to probe SAR. | researchgate.net |

| Convergent Synthesis | Modular assembly of key fragments (e.g., salicylate (B1505791) and enamide acid) allows for rapid generation of diverse structures. | bu.edu |

| Intramolecular Mitsunobu | A key macrocyclization method used to form the 15-membered ring. | bu.edu |

| Cu(I)-Catalyzed Amidation | A stereoselective method developed specifically for installing the highly unsaturated and labile enamide side chains. | nih.govcapes.gov.br |

Computational and Structural Biology Approaches to Target Interaction

To rationally design more potent and selective Lobatamide C analogues, a detailed molecular understanding of how the compound interacts with its target, the V-ATPase, is essential. Computational and structural biology methods are powerful tools for achieving this insight. nih.govchemaxon.com

Structural biology techniques, such as X-ray crystallography, have already been pivotal in confirming the absolute stereochemistry of Lobatamide C through the analysis of a crystalline derivative. nih.govbu.edu Future efforts will aim to obtain a high-resolution structure of the V-ATPase enzyme in complex with Lobatamide C or one of its potent analogues. Such a structure would provide a precise map of the binding pocket, revealing the key amino acid residues and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding and inhibition.

In parallel, computational approaches can accelerate the drug design process: scielo.org.mxgsconlinepress.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (Lobatamide C analogue) within the target's binding site. nih.gov It can be used to screen virtual libraries of analogues to prioritize which ones to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of the analogues and their biological activity. nih.gov This allows for the prediction of the inhibitory potency of novel, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding interaction and the conformational changes that may occur upon binding. nih.gov

By integrating these computational methods with experimental data, researchers can build a robust model of the Lobatamide C-V-ATPase interaction, guiding the synthesis of new compounds with improved therapeutic properties. mdpi.com

Biocatalytic and Semi-Synthetic Approaches to Diversification

While total chemical synthesis provides ultimate control over molecular structure, it can be lengthy and resource-intensive. Biocatalysis, which uses enzymes or whole-cell systems to perform chemical transformations, offers a complementary "green chemistry" approach for diversifying complex natural products. nih.govfrontiersin.org Enzymes often exhibit remarkable regio- and stereoselectivity under mild reaction conditions, enabling modifications that are difficult to achieve using traditional synthetic methods. acs.orgmdpi.com

Late-stage functionalization (LSF) is a particularly powerful application of biocatalysis. frontiersin.orgmdpi.com This strategy involves using enzymes to modify a complex, fully-formed molecular scaffold like that of Lobatamide C. Future research could explore the use of a panel of enzymes, such as oxidoreductases (e.g., P450 monooxygenases) or transferases, to introduce new functional groups (e.g., hydroxyls, methyl groups) at specific positions on the lobatamide core. nih.govresearchgate.net

A semi-synthetic approach, which combines chemical synthesis with biocatalytic steps, can also be highly effective. For example, a core structure of Lobatamide C could be produced via fermentation or total synthesis, and then a library of diverse analogues could be generated through enzymatic modification. waikato.ac.nz This bioinspired diversification strategy mimics how nature creates chemical diversity and can rapidly provide access to novel compounds for biological screening without the need for a complete de novo synthesis for each analogue. nih.gov Although this approach has not yet been reported for Lobatamide C specifically, its successful application to other complex natural products like rapamycin (B549165) and vancomycin (B549263) highlights its immense potential. nih.govresearchgate.net

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Lobatamide C?

- Answer : Use nonlinear regression (e.g., GraphPad Prism) to model sigmoidal dose-response curves. Report IC₅₀ values with 95% confidence intervals and ANOVA for multi-group comparisons (e.g., Lobatamide C vs. bafilomycin A1). For skewed data (e.g., viability assays), apply non-parametric tests like Kruskal-Wallis .

Q. How can systematic reviews reconcile heterogeneous data on Lobatamide C’s pharmacokinetics?

- Answer : Follow PRISMA guidelines to screen studies, extract parameters (e.g., t₁/₂, Cmax), and assess bias via QUADAS-2. Meta-regression accounts for variables like administration route (oral vs. intravenous) or model organism (mice vs. Ciona). Sensitivity analysis excludes outliers (e.g., studies with incomplete purity data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.